molecular formula C8H12N4O2S B13846831 N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide CAS No. 677752-76-0

N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide

Katalognummer: B13846831
CAS-Nummer: 677752-76-0
Molekulargewicht: 228.27 g/mol
InChI-Schlüssel: PHGLERICZJOLEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-amino-N’-[4-(methanesulfonamido)phenyl]methanimidamide is a complex organic compound with the molecular formula C18H25N3O5S2 It is known for its unique chemical structure, which includes a methanesulfonamido group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-amino-N’-[4-(methanesulfonamido)phenyl]methanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of methanesulfonamide with an appropriate aromatic amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

N-amino-N’-[4-(methanesulfonamido)phenyl]methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce primary amines. Substitution reactions can lead to a variety of substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

N-amino-N’-[4-(methanesulfonamido)phenyl]methanimidamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-amino-N’-[4-(methanesulfonamido)phenyl]methanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-amino-N’-[4-(methanesulfonamido)phenyl]methanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

677752-76-0

Molekularformel

C8H12N4O2S

Molekulargewicht

228.27 g/mol

IUPAC-Name

N-amino-N'-[4-(methanesulfonamido)phenyl]methanimidamide

InChI

InChI=1S/C8H12N4O2S/c1-15(13,14)12-8-4-2-7(3-5-8)10-6-11-9/h2-6,12H,9H2,1H3,(H,10,11)

InChI-Schlüssel

PHGLERICZJOLEF-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=CC=C(C=C1)N=CNN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.